molecular formula C13H13N5OS B5721366 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole

2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B5721366
M. Wt: 287.34 g/mol
InChI Key: TYIJQXPAAOVUOO-UHFFFAOYSA-N
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Description

2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .

Preparation Methods

The synthesis of 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The triazole and oxadiazole rings allow it to form hydrogen bonds and interact with biological receptors, enhancing its pharmacological activity .

Comparison with Similar Compounds

Similar compounds include other triazole and oxadiazole derivatives, such as:

Compared to these compounds, 2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-10-14-13(18-15-10)20-8-11-16-17-12(19-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJQXPAAOVUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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